molecular formula C18H16FN3O2 B8491587 1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-, methyl ester

1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-, methyl ester

Cat. No. B8491587
M. Wt: 325.3 g/mol
InChI Key: KWKWOUVEWZLOLC-UHFFFAOYSA-N
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Patent
US07919488B2

Procedure details

A 22 liter, three-neck, round bottom flask equipped with a mechanical stirrer, Claisen adapter with a thermocouple and N2 inlet adapter, and a 250 ml addition funnel was charged with THF (10 L), and 4-[5-(4-fluorobenzyl)-1H-pyrazol-3-yl]pyridine (385.5 g, 1.52 mol). The resulting solution was cooled to 5° C. using a water/ice/salt bath. Sodium hydride (60% dispersion in mineral oil, 66.9 g, 1.67 mol) was then added in several portions at such that the internal temperature did not exceed 15° C. The resulting red mixture was stirred at 5° C. for 1.5 hours. Methyl bromoacetate (254 g, 1.67 mol) was then added drop-wise at such a rate that the temperature did not exceed 15° C. The mixture was then allowed to slowly reach room temperature overnight. The mixture was then filtered through celite, and the celite was washed with ethyl acetate. The majority of the THF was removed by rotary evaporation. Ethyl acetate (4 L) and water (4 L) were then added. The layers were separated and the aqueous layer was extracted with ethyl acetate (2×3 L). The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated. The mixture of isomers (80:20 by GC-MS) was then eluted through silica gel using 100% ethyl acetate. The fractions that contained the isomers were concentrated and the solid suspended in ether (3 L). After heating to boiling, ethyl acetate (2 L) was added until the solid dissolved, followed by hexanes (4 L). After cooling overnight, the solid was filtered and dried under reduced vacuum to give the title compound as a red solid (235 g, 47%). 1H NMR (400 MHz, CD2Cl2) δ ppm 8.56 (d, 2 H) 7.61 (d, 2 H) 7.20 (t, 2 H) 7.03 (t, 2 H) 6.42 (s, 1 H) 4.86 (s, 2 H) 3.96 (s, 2 H) 3.71 (s, 3 H); m/z (APCI+) for C18H16N3O2F 326.1 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.9 g
Type
reactant
Reaction Step Two
Quantity
254 g
Type
reactant
Reaction Step Three
Quantity
385.5 g
Type
reactant
Reaction Step Four
Name
Quantity
10 L
Type
solvent
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
N#N.[F:3][C:4]1[CH:21]=[CH:20][C:7]([CH2:8][C:9]2[NH:13][N:12]=[C:11]([C:14]3[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=3)[CH:10]=2)=[CH:6][CH:5]=1.[H-].[Na+].Br[CH2:25][C:26]([O:28][CH3:29])=[O:27]>C1COCC1>[F:3][C:4]1[CH:21]=[CH:20][C:7]([CH2:8][C:9]2[N:13]([CH2:25][C:26]([O:28][CH3:29])=[O:27])[N:12]=[C:11]([C:14]3[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=3)[CH:10]=2)=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
66.9 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
254 g
Type
reactant
Smiles
BrCC(=O)OC
Step Four
Name
Quantity
385.5 g
Type
reactant
Smiles
FC1=CC=C(CC2=CC(=NN2)C2=CC=NC=C2)C=C1
Name
Quantity
10 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The resulting red mixture was stirred at 5° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22 liter, three-neck, round bottom flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
did not exceed 15° C
CUSTOM
Type
CUSTOM
Details
did not exceed 15° C
CUSTOM
Type
CUSTOM
Details
was then allowed to slowly reach room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
WASH
Type
WASH
Details
the celite was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The majority of the THF was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
Ethyl acetate (4 L) and water (4 L) were then added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×3 L)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The mixture of isomers (80:20 by GC-MS)
WASH
Type
WASH
Details
was then eluted through silica gel using 100% ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
TEMPERATURE
Type
TEMPERATURE
Details
After heating to boiling, ethyl acetate (2 L)
ADDITION
Type
ADDITION
Details
was added until the solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooling overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(CC2=CC(=NN2CC(=O)OC)C2=CC=NC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 235 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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